

# A Comparative Guide to Validated HPLC Methods for L-Amoxicillin Quantification

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High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the precise and reliable quantification of active pharmaceutical ingredients (APIs) such as **L-Amoxicillin**. The validation of these HPLC methods is critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of various validated HPLC methods for the quantification of **L-Amoxicillin**, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

## **Comparison of Validated HPLC Methods**

The selection of an appropriate HPLC method is contingent on various factors, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of different validated reversed-phase HPLC (RP-HPLC) methods for **L-Amoxicillin** quantification, highlighting their key chromatographic conditions and performance characteristics.



Parameter	Method 1	Method 2	Method 3	Method 4
Column	C18	Hypersil C18 (250x4.6mm, 5μm)[1]	C18 (250mm x 4.6mm, 5µm)[2]	C18
Mobile Phase	Methanol:Water (35:65 v/v)	Potassium dihydrogen phosphate:Metha nol (95:05 v/v)	Monobasic potassium phosphate (KH2PO4) buffer:Methanol (95:05 v/v)[2]	0.01M KH2PO4:Methan ol (45:55 v/v)[3]
Flow Rate	Not Specified	1.0 ml/min[1]	1.5 ml/min[2]	1.0 mL/min[3]
Detection Wavelength	273 nm	283 nm	230 nm[2]	225.0 nm[3]
Linearity Range	Not Specified	20-100 μg/ml[1]	20-160 μg/ml[2]	60.0–140.0 μg/mL[3]
Correlation Coefficient (r²)	> 0.99	0.9996[1]	0.9998[2]	Not Specified
LOD	0.03 μg/ml	0.4139 μg/ml	Not Specified	Not Specified
LOQ	0.09 μg/ml	1.2545 μg/ml	Not Specified	Not Specified
Accuracy (% Recovery)	96.80 - 102.72%	99.26 - 99.53%	100.5 ± 3.6%[2]	99.86 ± 0.69%[3]
Precision (%RSD)	< 2%	< 2% (Intra-day & Inter-day)[1]	0.3% (Intra-day), 0.7% (Inter-day) [2]	< 0.5%[3]
Retention Time (min)	4.66[4]	Not Specified	3.53 ± 0.020[2]	1.57[3]

# **Experimental Protocols**

Detailed methodologies are crucial for the successful replication and implementation of HPLC methods. Below are generalized experimental protocols for the quantification of **L-Amoxicillin** 



based on the compared methods.

#### **Preparation of Standard Stock Solution**

A standard stock solution of Amoxicillin is typically prepared by accurately weighing 100 mg of Amoxicillin reference standard and dissolving it in a 100 ml volumetric flask containing the mobile phase.[1][5] The solution is then sonicated for approximately 20 minutes to ensure complete dissolution and the volume is made up to the mark with the mobile phase to achieve a concentration of 1000  $\mu$ g/ml.[1][5]

#### **Preparation of Working Standard Solutions**

Working standard solutions are prepared by making subsequent dilutions of the stock solution with the mobile phase to obtain a desired concentration range for creating a calibration curve. [1][5] For example, to prepare a concentration range of 20-100  $\mu$ g/ml, appropriate aliquots of the stock solution are diluted with the mobile phase in separate volumetric flasks.[1]

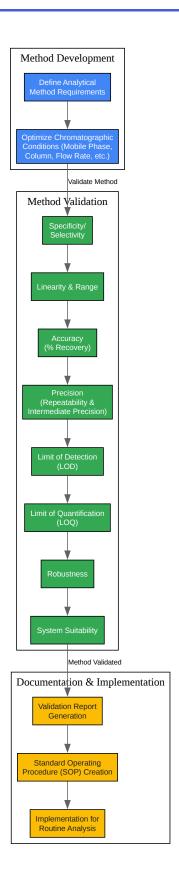
#### **Preparation of Sample Solution**

For the analysis of pharmaceutical dosage forms, a representative sample is taken. For instance, the contents of twenty capsules are emptied and mixed.[2] An amount of powder equivalent to a specific dose of Amoxicillin (e.g., 100 mg) is accurately weighed and transferred to a volumetric flask (e.g., 100 ml).[2] The powder is dissolved in the mobile phase, sonicated for about 20 minutes, and then the volume is made up to the mark.[2] The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[2]

### **Experimental Workflow for HPLC Method Validation**

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for **L-Amoxicillin** quantification, following ICH guidelines.





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Caption: Workflow for HPLC Method Validation.



This guide provides a foundational understanding of various validated HPLC methods for **L-Amoxicillin** quantification. The choice of method will ultimately depend on the specific requirements of the analysis. It is recommended that researchers and scientists thoroughly evaluate and validate their chosen method in their own laboratory to ensure reliable and accurate results.

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